molecular formula C10H10N2O2 B1407165 2-(1-Methyl-1H-indazol-6-yl)acetic acid CAS No. 1337880-00-8

2-(1-Methyl-1H-indazol-6-yl)acetic acid

Cat. No. B1407165
CAS RN: 1337880-00-8
M. Wt: 190.2 g/mol
InChI Key: VDCCIXJDKOJUEZ-UHFFFAOYSA-N
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Description

“2-(1-Methyl-1H-indazol-6-yl)acetic acid” is a chemical compound with the CAS Number: 1337880-00-8 . It has a linear formula of C10H10N2O2 .


Synthesis Analysis

The synthesis of indazole-containing compounds, such as “2-(1-Methyl-1H-indazol-6-yl)acetic acid”, has been a topic of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of “2-(1-Methyl-1H-indazol-6-yl)acetic acid” is represented by the linear formula C10H10N2O2 . It has a molecular weight of 190.20 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(1-Methyl-1H-indazol-6-yl)acetic acid” include a molecular weight of 190.20 . The compound is stored in a sealed, dry environment at room temperature .

Scientific Research Applications

Medicinal Chemistry

2-(1-Methyl-1H-indazol-6-yl)acetic acid: is a compound of interest in medicinal chemistry due to its indazole moiety, which is a prevalent scaffold in pharmacologically active molecules. Indazole derivatives have been studied for their antiproliferative activities against various cancer cell lines, showing potential as therapeutic agents . The compound’s ability to be modified makes it a valuable precursor in the synthesis of more complex molecules that could inhibit cell growth or interact with specific biological targets.

Agriculture

In the agricultural sector, research into indazole compounds, including 2-(1-Methyl-1H-indazol-6-yl)acetic acid , may lead to the development of new pesticides or growth regulators. The structural versatility of indazole allows for the creation of compounds that can interact with plant hormone receptors or disrupt the life cycle of pests, providing a pathway for enhanced crop protection strategies .

Material Science

The indazole ring system found in 2-(1-Methyl-1H-indazol-6-yl)acetic acid can be incorporated into materials to alter their properties. For instance, indazole derivatives could be used in the design of organic semiconductors or as part of photovoltaic materials, contributing to the advancement of electronic devices and solar energy technologies .

Environmental Science

Environmental science applications of 2-(1-Methyl-1H-indazol-6-yl)acetic acid might include its use as a chemical probe to study pollution pathways or as a building block for synthesizing compounds that can neutralize environmental toxins. Its indazole core could also play a role in the development of sensors for detecting hazardous substances in the environment .

Biochemistry

In biochemistry, 2-(1-Methyl-1H-indazol-6-yl)acetic acid could serve as a reagent in enzymatic assays or as a molecular tool to investigate metabolic pathways. Its structural features make it suitable for binding to enzymes or receptors, thereby aiding in the study of biochemical processes at the molecular level .

Pharmacology

Pharmacologically, 2-(1-Methyl-1H-indazol-6-yl)acetic acid has potential applications in drug discovery and development. Its indazole scaffold is associated with a wide range of biological activities, and modifying this core structure could lead to new drugs with improved efficacy and safety profiles for treating various diseases .

Safety and Hazards

The safety information for “2-(1-Methyl-1H-indazol-6-yl)acetic acid” includes several precautionary statements such as avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing hands thoroughly after handling (P264), and using only outdoors or in a well-ventilated area (P271) .

properties

IUPAC Name

2-(1-methylindazol-6-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-12-9-4-7(5-10(13)14)2-3-8(9)6-11-12/h2-4,6H,5H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDCCIXJDKOJUEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)CC(=O)O)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101296229
Record name 1-Methyl-1H-indazole-6-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101296229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Methyl-1H-indazol-6-yl)acetic acid

CAS RN

1337880-00-8
Record name 1-Methyl-1H-indazole-6-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1337880-00-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-1H-indazole-6-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101296229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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